molecular formula C8H6BrClN2 B13848169 5-Bromo-6-chloro-2-methyl-2H-indazole

5-Bromo-6-chloro-2-methyl-2H-indazole

Cat. No.: B13848169
M. Wt: 245.50 g/mol
InChI Key: IMLRNSKLRWOKMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-chloro-2-methyl-2H-indazole (molecular formula: C₈H₆BrClN₂) is a halogenated indazole derivative characterized by bromine and chlorine substituents at positions 5 and 6, respectively, and a methyl group at position 2 on the indazole core.

Properties

Molecular Formula

C8H6BrClN2

Molecular Weight

245.50 g/mol

IUPAC Name

5-bromo-6-chloro-2-methylindazole

InChI

InChI=1S/C8H6BrClN2/c1-12-4-5-2-6(9)7(10)3-8(5)11-12/h2-4H,1H3

InChI Key

IMLRNSKLRWOKMA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C=C(C(=CC2=N1)Cl)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of 5-Bromo-6-chloro-2-methyl-2H-indazole

General Synthetic Strategy

The synthesis typically involves:

  • Preparation of a suitably substituted benzaldehyde or benzene derivative,
  • Nitration or halogenation to introduce nitro or halogen groups,
  • Formation of the indazole ring via cyclization with hydrazine derivatives,
  • Methylation at the 2-position,
  • Reduction or further functional group modifications as needed.

Stepwise Preparation Based on Recent Patent and Literature Data

A detailed preparation method for a closely related compound, 6-chloro-2-methyl-2H-indazole-5-amine , provides a reliable framework applicable to the synthesis of this compound, with additional bromination steps introduced as necessary.

Step 1: Nitration of 4-Chloro-2-fluorobenzaldehyde
  • Reagents: Potassium nitrate, concentrated sulfuric acid,
  • Conditions: Temperature controlled at 0–5 °C in aqueous medium,
  • Outcome: Formation of 4-chloro-2-fluoro-5-nitrobenzaldehyde hydrate,
  • Yield: High and reproducible,
  • Notes: Careful temperature control prevents over-nitration and side reactions.
Step 2: Formation of 6-Chloro-5-nitro-1H-indazole
  • Reagents: Hydrazine hydrate,
  • Solvent: Dimethylformamide (DMF),
  • Conditions: Stirring at room temperature for 12 hours,
  • Outcome: Cyclization to form the indazole core,
  • Purity: Approximately 96.5%,
  • Notes: The reaction proceeds smoothly with good functional group tolerance.
Step 3: Methylation at the 2-Position
  • Reagents: Trimethyloxonium tetrafluoroborate (preferred over methyl iodide due to higher yield and lower toxicity),
  • Solvent: Ethyl acetate,
  • Conditions: Reaction at 0–5 °C initially, then stirred at 15–25 °C for 4 hours,
  • Outcome: Formation of 6-chloro-2-methyl-5-nitro-2H-indazole,
  • Advantages: Room temperature methylation reduces risk and improves operational convenience.
Step 4: Reduction of Nitro Group to Amine
  • Reagents: Ammonium chloride, iron powder,
  • Solvent: Ethanol and water mixture,
  • Conditions: Heating at 75–85 °C for 16 hours,
  • Outcome: Conversion to 6-chloro-2-methyl-2H-indazole-5-amine,
  • Purification: Flash column chromatography,
  • Notes: This step avoids hazardous reducing agents and improves safety.
Step 5: Bromination to Introduce the 5-Bromo Substituent
  • While direct literature on bromination of 6-chloro-2-methyl-2H-indazole-5-amine to yield this compound is limited, standard aromatic bromination methods can be employed:

    • Reagents: N-bromosuccinimide (NBS) or bromine,
    • Conditions: Controlled temperature and solvent choice to ensure selective bromination at position 5,
    • Notes: Regioselectivity is critical; reaction conditions must be optimized to avoid polybromination or substitution at undesired positions.

Comparative Table of Key Reaction Steps and Conditions

Step Reaction Type Starting Material Reagents & Conditions Product Yield / Purity Notes
1 Nitration 4-Chloro-2-fluorobenzaldehyde KNO3, H2SO4, 0–5 °C, aqueous 4-Chloro-2-fluoro-5-nitrobenzaldehyde High Temperature control critical
2 Cyclization (Indazole ring) 4-Chloro-2-fluoro-5-nitrobenzaldehyde Hydrazine hydrate, DMF, room temp, 12 h 6-Chloro-5-nitro-1H-indazole ~96.5% purity Efficient ring closure
3 Methylation 6-Chloro-5-nitro-1H-indazole Trimethyloxonium tetrafluoroborate, EtOAc, 0–25 °C 6-Chloro-2-methyl-5-nitro-2H-indazole High Preferred methylating agent
4 Reduction 6-Chloro-2-methyl-5-nitro-2H-indazole NH4Cl, Fe powder, EtOH/H2O, 75–85 °C, 16 h 6-Chloro-2-methyl-2H-indazole-5-amine Good Avoids toxic reducing agents
5 Bromination 6-Chloro-2-methyl-2H-indazole-5-amine NBS or Br2, controlled temp This compound Requires optimization Regioselectivity essential

Research Findings and Process Optimization

  • The patent CN114605328A outlines a safer, higher-yielding method for preparing the 6-chloro-2-methyl-2H-indazole-5-amine intermediate, which is a crucial precursor for the target compound. This method reduces the use of toxic methylating agents like methyl iodide and explosive reagents such as sodium hydride in dimethylformamide, enhancing operational safety and scalability.

  • Literature on indazole synthesis emphasizes the utility of hydrazine-mediated cyclization of nitrobenzaldehydes or benzamidines to form the indazole core with good functional group tolerance and yields.

  • Industrial scale-up of related halogenated intermediates has been demonstrated with cost-effective starting materials and multi-step processes involving nitration, halogenation, esterification, and diazotization, supporting the feasibility of large-scale production.

Summary and Recommendations

The preparation of This compound can be effectively achieved through a multi-step synthetic route starting from halogenated benzaldehyde derivatives. Key points include:

  • Employing nitration and hydrazine-mediated cyclization for indazole ring formation,
  • Using trimethyloxonium tetrafluoroborate for safer and higher-yield methylation,
  • Reducing nitro groups with iron powder and ammonium chloride to avoid hazardous reagents,
  • Introducing bromine substituent via controlled bromination methods.

This approach balances yield, safety, and scalability, making it suitable for both research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-2-methyl-2H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-2-methyl-2H-indazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism depends on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Comparisons :

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications
5-Bromo-6-chloro-2-methyl-2H-indazole Br (5), Cl (6), CH₃ (2) C₈H₆BrClN₂ Potential kinase inhibitor; enhanced lipophilicity
5-Bromo-2-ethyl-2H-indazole (3g) Br (5), CH₂CH₃ (2) C₉H₁₀BrN₂ Lower yield (31%); dark orange liquid; alkylation product
4-Bromo-5-chloro-6-methyl-1H-indazole Br (4), Cl (5), CH₃ (6) C₈H₆BrClN₂ Structural isomer; tetrahydropyran-protected analog used in medicinal chemistry
3-Bromo-6-chloro-5-nitro-1H-indazole Br (3), Cl (6), NO₂ (5) C₇H₃BrClN₃O₂ Nitro group introduces strong electron-withdrawing effects; potential intermediate in explosive or antibiotic synthesis
5-Chloro-1-methyl-1H-indazole Cl (5), CH₃ (1) C₈H₇ClN₂ Positional isomer with altered steric and electronic profiles; explored in CNS drug development

Analysis :

  • Electronic Effects : Bromine and chlorine substituents in the target compound enhance electrophilicity, favoring interactions with nucleophilic residues in enzyme active sites. In contrast, the nitro group in increases reactivity but reduces stability.
  • Steric Effects : The methyl group at position 2 in the target compound introduces minimal steric hindrance compared to the ethyl group in , which may reduce synthetic yield due to increased bulk.
Physicochemical and Spectroscopic Properties
  • NMR Shifts :
    • Target Compound : The methyl group at position 2 would produce a singlet near δ 2.5 ppm in ¹H-NMR, while Br/Cl substituents deshield aromatic protons (δ 7.3–7.8 ppm).
    • Compound 3g : Ethyl group signals at δ 1.62 (t) and 4.45 (q), with aromatic protons shifted upfield compared to nitro-substituted analogs.
  • Mass Spectrometry : The target compound’s molecular ion (m/z 259.94) would differ from (m/z 299.38) due to the nitro group’s mass contribution.

Biological Activity

5-Bromo-6-chloro-2-methyl-2H-indazole is a heterocyclic compound belonging to the indazole family, characterized by its unique bicyclic structure that incorporates both bromine and chlorine substituents. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antitumor , antiviral , antiprotozoal , and insecticidal properties. Research indicates that its structural characteristics allow for significant interactions with various biological targets, making it a promising candidate for further pharmacological exploration.

  • Molecular Formula : C_8H_6BrClN_2
  • Molecular Weight : 231.48 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. For instance, it may act as an inhibitor of phosphoinositide 3-kinase δ, which is a target for treating respiratory diseases. This interaction can lead to various downstream effects, influencing cellular signaling pathways and ultimately affecting cell viability and proliferation.

Biological Activities

The compound exhibits a range of biological activities, which are summarized below:

Activity TypeDescription
AntitumorInhibits cancer cell viability in various human cancer cell lines.
AntiviralPotentially inhibits viral replication through enzyme inhibition.
AntiprotozoalDemonstrates activity against protozoan pathogens such as Giardia and Entamoeba.
InsecticidalShows effectiveness in pest control applications.

Case Studies and Research Findings

  • Antitumor Activity :
    A study evaluated the effects of indazole derivatives on cancer cell lines, revealing that compounds similar to this compound exhibited IC50 values ranging from 9.3 ± 3.2 nM to 25.8 ± 2.3 nM against various cancer types, indicating potent antitumor activity .
  • Antiprotozoal Activity :
    Research findings demonstrated that synthesized indazole derivatives showed enhanced antiprotozoal activity compared to metronidazole, with some compounds being up to 12.8 times more effective against Giardia intestinalis .
  • Inhibition Studies :
    The compound was tested for its ability to inhibit extracellular signal-regulated kinase (ERK1/2) pathways, showing significant selectivity and potency in inhibiting these critical signaling pathways involved in cancer progression .
  • Pharmacological Evaluation :
    Clinical evaluations indicated that related indazole compounds were well tolerated in patients and exhibited antitumor activity in those with BRAFV600-mutant melanoma .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:

Compound NameStructure CharacteristicsUnique Features
5-Bromo-1H-indazoleBromine at position 5; lacks chlorineSimpler structure; often used in similar studies
Methyl 5-bromo-6-chloro-1H-indazoleMethyl ester group at position 4Exhibits significant anticancer activity
5-Bromo-6-chloroindoleIndole structure with halogen substitutionsPotentially different biological activity profile

Q & A

Q. What are the established synthetic routes for 5-Bromo-6-chloro-2-methyl-2H-indazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of halogenated aniline precursors. For example, bromo- and chloro-substituted aniline derivatives can undergo cyclization with methyl isocyanide in the presence of a base (e.g., K₂CO₃) and solvents like dimethylformamide (DMF) . Catalysts such as palladium or copper salts are critical for facilitating ring closure and improving regioselectivity. Reaction temperature (80–120°C) and solvent polarity significantly impact yield, with higher temperatures favoring cyclization but risking decomposition. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .

Q. How can researchers validate the structural identity of this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methyl group at C2, halogen peaks at C5 and C6) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₈H₆BrClN₂) and isotopic patterns for bromine/chlorine .
  • X-ray Crystallography : For unambiguous structural determination, SHELX software (e.g., SHELXL) refines crystallographic data, resolving bond lengths and angles .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during synthesis?

Methodological Answer: Common side reactions include over-halogenation or dehalogenation. Strategies:

  • Temperature Control : Lower temperatures (e.g., 60°C) reduce unwanted radical pathways.
  • Catalyst Screening : Pd(OAc)₂ with ligands (e.g., Xantphos) improves selectivity for cyclization over halogen displacement .
  • Additives : Molecular sieves or scavengers (e.g., thiourea) trap reactive intermediates, minimizing byproducts .
  • In-situ Monitoring : Use HPLC or TLC to track reaction progress and terminate at optimal conversion .

Q. What computational methods are effective in predicting the bioactivity of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina assess binding affinity to target proteins (e.g., EGFR kinase). Parameterize halogen bonds and hydrophobic interactions due to Br/Cl substituents .
  • ADMET Prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives with low toxicity .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with experimental bioactivity data .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Contradictions may arise from assay variability or impurities. Solutions include:

  • Reproducibility Checks : Repeat assays under standardized conditions (e.g., cell line passage number, solvent controls) .
  • Purity Validation : Use HPLC (>95% purity) and elemental analysis to rule out contaminant effects .
  • Meta-Analysis : Statistically pool data from multiple studies (e.g., using R or Python) to identify trends obscured by outliers .

Q. What strategies enhance the stability of this compound in biological assays?

Methodological Answer:

  • Formulation : Use DMSO as a cryoprotectant for stock solutions, stored at -80°C to prevent hydrolysis .
  • pH Buffering : Maintain physiological pH (7.4) to avoid dehalogenation.
  • Light Protection : Amber vials prevent photodegradation of the indazole core .

Structural and Mechanistic Questions

Q. How does the methyl group at the 2-position influence the compound’s reactivity?

Methodological Answer: The methyl group:

  • Steric Effects : Hinders nucleophilic attack at the adjacent N1 position, directing reactions to C3 or C7 .
  • Electronic Effects : Donates electron density via hyperconjugation, stabilizing intermediates in Suzuki-Miyaura couplings .
  • Crystallographic Impact : Contributes to crystal packing stability, as shown in SHELXL-refined structures .

Q. What analytical techniques differentiate this compound from its regioisomers?

Methodological Answer:

  • 2D NMR (COSY, NOESY) : Correlates coupling between H7 and H5 in the indazole ring, confirming substitution patterns .
  • X-ray Powder Diffraction (XRPD) : Distinct diffraction peaks compared to isomers (e.g., 6-Bromo-5-chloro derivatives) .
  • IR Spectroscopy : C-Br and C-Cl stretching frequencies (590–745 cm⁻¹) vary based on substituent positions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.